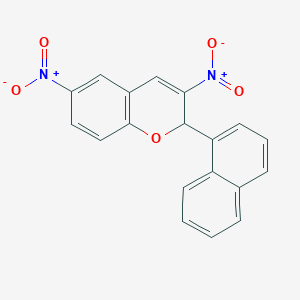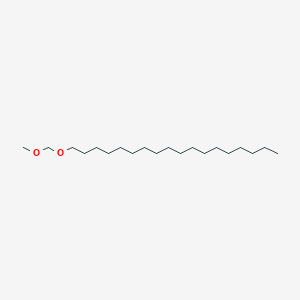![molecular formula C23H30Br2O2 B14335144 1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] CAS No. 101308-47-8](/img/structure/B14335144.png)
1,1'-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] is an organic compound characterized by the presence of two benzene rings connected via a propane-2,2-diyl bridge, with each benzene ring further substituted with a 4-bromobutoxy group
Métodos De Preparación
The synthesis of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobutanol and 4-hydroxybenzene derivatives.
Reaction Conditions: The reaction involves the formation of an ether linkage between the 4-bromobutoxy group and the benzene ring. This is achieved through nucleophilic substitution reactions, where the hydroxyl group of the benzene derivative reacts with the bromine atom of 4-bromobutanol.
Catalysts and Solvents: Common catalysts used in this reaction include strong bases such as sodium hydride or potassium carbonate. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often employed to facilitate the reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 4-bromobutoxy groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions may convert the bromine atoms to hydrogen or other functional groups.
Common Reagents and Conditions: Typical reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reactions are usually carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines may yield amine derivatives, while oxidation reactions may produce carboxylic acids.
Aplicaciones Científicas De Investigación
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, the compound can be used to study the effects of brominated compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may have potential therapeutic applications. For example, brominated compounds are known to exhibit antimicrobial and anticancer properties, making this compound a potential candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] involves its interaction with molecular targets and pathways. The bromine atoms in the compound can participate in halogen bonding, which influences its reactivity and interactions with other molecules. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved depend on the biological or chemical context in which the compound is used.
Comparación Con Compuestos Similares
1,1’-(Propane-2,2-diyl)bis[4-(4-bromobutoxy)benzene] can be compared with other similar compounds, such as:
4,4’-(Propane-2,2-diyl)bis(cyanatobenzene): This compound has cyanate groups instead of bromobutoxy groups, which affects its reactivity and applications.
4,4’-(Propane-2,2-diyl)bis((allyloxy)benzene):
1,1’-((Propane-2,2-diylbis(4,1-phenylene))bis(oxy))bis(propan-2-ol): This compound has hydroxyl groups, making it more hydrophilic and suitable for different applications compared to the bromobutoxy derivative.
Propiedades
Número CAS |
101308-47-8 |
|---|---|
Fórmula molecular |
C23H30Br2O2 |
Peso molecular |
498.3 g/mol |
Nombre IUPAC |
1-(4-bromobutoxy)-4-[2-[4-(4-bromobutoxy)phenyl]propan-2-yl]benzene |
InChI |
InChI=1S/C23H30Br2O2/c1-23(2,19-7-11-21(12-8-19)26-17-5-3-15-24)20-9-13-22(14-10-20)27-18-6-4-16-25/h7-14H,3-6,15-18H2,1-2H3 |
Clave InChI |
YWPSBMCRGXUSJU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OCCCCBr)C2=CC=C(C=C2)OCCCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


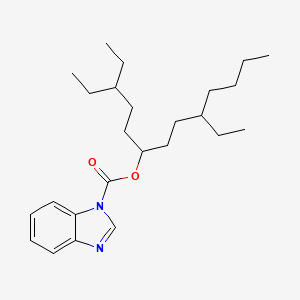
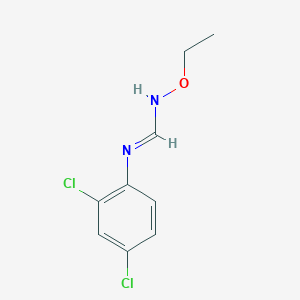

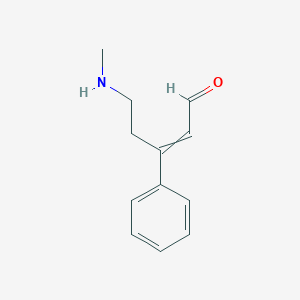
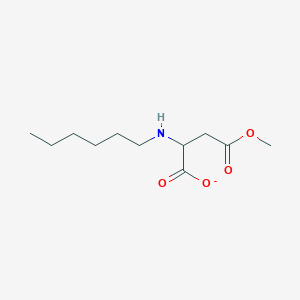

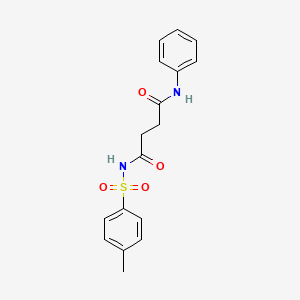
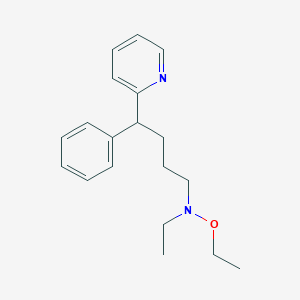

![1-(2-{[1-(Naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]amino}-2-oxoethyl)pyridin-1-ium chloride](/img/structure/B14335097.png)
![2-Oxa-3-phosphabicyclo[2.2.2]oct-5-ene](/img/structure/B14335130.png)
